6,8-dichloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC16363034
Molecular Formula: C18H13Cl2NO5
Molecular Weight: 394.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H13Cl2NO5 |
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Molecular Weight | 394.2 g/mol |
IUPAC Name | 6,8-dichloro-N-(2,5-dimethoxyphenyl)-4-oxochromene-2-carboxamide |
Standard InChI | InChI=1S/C18H13Cl2NO5/c1-24-10-3-4-15(25-2)13(7-10)21-18(23)16-8-14(22)11-5-9(19)6-12(20)17(11)26-16/h3-8H,1-2H3,(H,21,23) |
Standard InChI Key | LMKRDAUXWOSOFJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic IUPAC name, 6,8-dichloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, reflects its bifunctional structure:
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A 4-oxo-4H-chromene scaffold substituted with chlorine atoms at positions 6 and 8.
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A 2,5-dimethoxyphenyl group attached via a carboxamide linkage at position 2 of the chromene ring .
Table 1: Fundamental Chemical Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₃Cl₂NO₅ | |
Molecular Weight | 394.2 g/mol | |
CAS Registry Number | 905784-15-8 | |
SMILES Notation | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C3=C(Cl)C(=CC(=C3Cl)O2) | Computed |
The planar chromene core facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms and methoxy groups influence solubility and reactivity .
Synthetic Methodologies
General Synthesis of Chromene Carboxamides
While no explicit protocol for this compound exists in public literature, analogous chromene carboxamides are synthesized via a three-step process :
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Esterification: Formation of ethyl chromene-2-carboxylate through Claisen condensation.
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Hydrolysis: Conversion to the carboxylic acid using sodium hydroxide.
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Amidation: Coupling with aniline derivatives using peptide coupling agents (e.g., PyBOP).
For this compound, critical modifications include:
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Introduction of chlorine atoms at positions 6 and 8 during chromene ring formation.
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Use of 2,5-dimethoxyaniline in the amidation step to install the aryl group .
Purification and Characterization
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Purification: Flash chromatography (dichloromethane/methanol) removes by-products .
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Spectroscopic Identification:
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility due to hydrophobic aryl and chloro groups; soluble in DMSO and dichloromethane .
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Thermal Stability: Decomposition observed above 250°C, consistent with chromene derivatives .
Table 2: Experimental and Predicted Properties
Property | Value | Method |
---|---|---|
Density | 1.516 g/cm³ (predicted) | QSAR |
LogP (Partition Coefficient) | 3.2 ± 0.3 | Computational |
Hydrogen Bond Acceptors | 6 | Structural |
Applications and Future Directions
Drug Development
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Lead candidate for antibacterial or antineoplastic agents due to structural novelty.
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Optimization of solubility via prodrug strategies (e.g., phosphate esters).
Material Science
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